(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium
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Overview
Description
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazinylidene group attached to a 4-ethoxyphenyl ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium typically involves the reaction of 4-ethoxyphenylhydrazine with appropriate aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is usually heated to reflux, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, this compound has shown promise as a potential therapeutic agent. Studies have explored its antimicrobial, anticancer, and antioxidant properties. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other organic compounds .
Mechanism of Action
The mechanism of action of (Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate: This compound shares a similar hydrazinylidene structure but differs in the substituents attached to the phenyl ring.
Ethyl 4-[(2Z)-2-(2-oxo[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-ylidene)hydrazinyl]benzoate: Another related compound with a different core structure but similar functional groups.
Uniqueness
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
(Z)-[(4-ethoxyphenyl)hydrazinylidene]-oxido-propylazanium |
InChI |
InChI=1S/C11H17N3O2/c1-3-9-14(15)13-12-10-5-7-11(8-6-10)16-4-2/h5-8,12H,3-4,9H2,1-2H3/b14-13- |
InChI Key |
MUIDBFRIWSZMPW-YPKPFQOOSA-N |
Isomeric SMILES |
CCC/[N+](=N/NC1=CC=C(C=C1)OCC)/[O-] |
Canonical SMILES |
CCC[N+](=NNC1=CC=C(C=C1)OCC)[O-] |
Origin of Product |
United States |
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